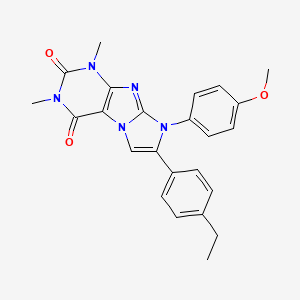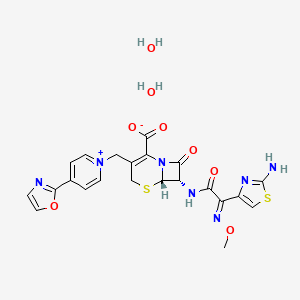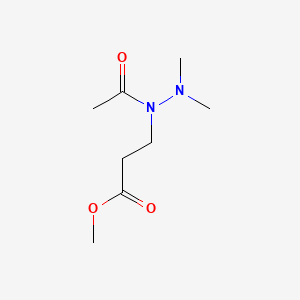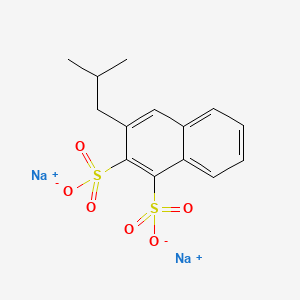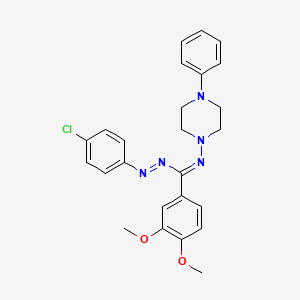
N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine: is a complex organic compound that features a combination of aromatic rings, azo groups, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,4-dimethoxyaniline to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with 4-phenylpiperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for the development of pharmaceutical agents.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The azo group and aromatic rings contribute to its bioactivity.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The azo group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure due to the presence of the dimethoxyphenyl group.
4-Chlorophenylhydrazine: Shares the chlorophenyl group and azo functionality.
Phenylpiperazine: Contains the piperazine ring, similar to the target compound.
Uniqueness
N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
127718-42-7 |
|---|---|
Fórmula molecular |
C25H26ClN5O2 |
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)imino-3,4-dimethoxy-N'-(4-phenylpiperazin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-13-8-19(18-24(23)33-2)25(28-27-21-11-9-20(26)10-12-21)29-31-16-14-30(15-17-31)22-6-4-3-5-7-22/h3-13,18H,14-17H2,1-2H3/b28-27?,29-25- |
Clave InChI |
FZGYTSNJFUSJOZ-ICFOVBCDSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=N/N2CCN(CC2)C3=CC=CC=C3)/N=NC4=CC=C(C=C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=NN2CCN(CC2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
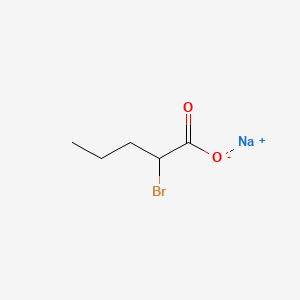
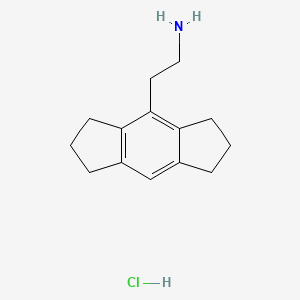
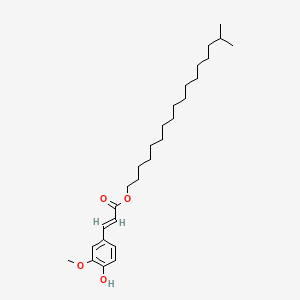
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
